2-(4-chloro-2-methylphenoxy)-N-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)imino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)imino]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group and an iminoacetamide moiety.
Preparation Methods
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)imino]acetamide typically involves multiple steps. The process begins with the preparation of the chlorinated phenoxy intermediate, which is then reacted with an appropriate iminoacetamide precursor under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve cost-effective and efficient production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The iminoacetamide moiety can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)imino]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its unique structure.
Industry: It may be used in the development of new materials with desired chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)imino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar compounds to 2-(4-chloro-2-methylphenoxy)-N-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)imino]acetamide include:
4-chloro-2-methylphenoxyacetic acid: This compound shares the chlorinated phenoxy group but differs in its overall structure and applications.
4-chloro-2-methylphenylsemicarbazide: Another related compound with a similar phenoxy group but different functional groups.
2,4-dichloro-6-methylphenoxyacetic acid: A compound with multiple chlorinated phenoxy groups, used in different chemical and biological contexts.
Properties
Molecular Formula |
C18H19ClN2O4 |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)imino]acetamide |
InChI |
InChI=1S/C18H19ClN2O4/c1-10-8-11(19)6-7-14(10)25-9-15(22)20-21-16-17(23)12-4-2-3-5-13(12)18(16)24/h6-8,12-13,23H,2-5,9H2,1H3 |
InChI Key |
ULWHCKOVFNGNPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N=NC2=C(C3CCCCC3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.